REACTION_CXSMILES
|
[Br-].[C:2]1(=[O:29])[N:6]([CH2:7]CC[N+](CCCNC(OC(C)(C)C)=O)(C)C)[C:5](=[O:24])[C:4]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:3]12.[CH3:30][NH2:31]>>[CH3:30][NH:31][C:5](=[O:24])[C:4]1[C:3](=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:2]([NH:6][CH3:7])=[O:29] |f:0.1|
|
Name
|
N-(phthalimidopropyl)-N-((t-butoxycarbonylamino)propyl)-N,N-dimethylammonium bromide
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
[Br-].C1(C=2C(C(N1CCC[N+](C)(C)CCCNC(=O)OC(C)(C)C)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The colourless solution was stirred at room temperature for 3 days, during which time a thick white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C=1C(C(=O)NC)=CC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |